molecular formula C25H30FN3O3S B3409579 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892780-29-9

3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B3409579
CAS No.: 892780-29-9
M. Wt: 471.6 g/mol
InChI Key: IJCMVDFEQQHWQH-UHFFFAOYSA-N
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Description

3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include substituted anilines, sulfonyl chlorides, and fluorinated compounds. The key steps may involve:

    Nucleophilic Substitution: Reaction of aniline derivatives with sulfonyl chlorides to form sulfonamides.

    Cyclization: Formation of the quinoline core through cyclization reactions.

    Functional Group Modification: Introduction of the piperazine and fluorine groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl groups.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield quinolone N-oxides, while substitution reactions may introduce new alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies often focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, derivatives of quinolones are explored for their therapeutic potential. This compound may be evaluated for its efficacy and safety as a drug candidate for treating various diseases.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse chemical properties make them suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolone derivatives, such as:

    Ciprofloxacin: A widely used antibiotic.

    Norfloxacin: Another antibiotic with similar structural features.

    Levofloxacin: Known for its broad-spectrum antibacterial activity.

Uniqueness

What sets 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-5-8-28-9-11-29(12-10-28)22-15-21-19(14-20(22)26)25(30)24(16-27(21)4)33(31,32)23-13-17(2)6-7-18(23)3/h6-7,13-16H,5,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCMVDFEQQHWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=CC(=C4)C)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
Reactant of Route 2
Reactant of Route 2
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
Reactant of Route 3
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
Reactant of Route 4
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
Reactant of Route 5
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
Reactant of Route 6
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

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